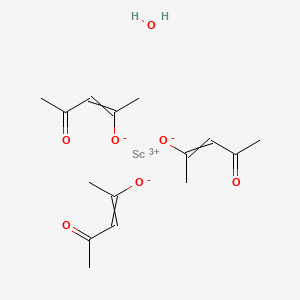

Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate

CAS No.:

Cat. No.: VC16776153

Molecular Formula: C15H23O7Sc

Molecular Weight: 360.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23O7Sc |

|---|---|

| Molecular Weight | 360.29 g/mol |

| IUPAC Name | 4-oxopent-2-en-2-olate;scandium(3+);hydrate |

| Standard InChI | InChI=1S/3C5H8O2.H2O.Sc/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/q;;;;+3/p-3 |

| Standard InChI Key | LDRQBGBMJVMLGE-UHFFFAOYSA-K |

| Canonical SMILES | CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Sc+3] |

Introduction

Chemical Identity and Structural Composition

Molecular Formula and Nomenclature

Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate is systematically named 4-oxopent-2-en-2-olate; scandium(3+); hydrate under IUPAC guidelines. Its molecular formula, , reflects the integration of three acetylacetonate ligands (), one scandium ion (), and a water molecule. The compound’s canonical SMILES string, , confirms the bonding arrangement between the scandium center and its ligands.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.29 g/mol |

| IUPAC Name | 4-oxopent-2-en-2-olate; scandium(3+); hydrate |

| CAS Number | VC16776153 |

| PubChem CID | 162394262 |

| Standard InChIKey | LDRQBGBMJVMLGE-UHFFFAOYSA-K |

Coordination Geometry and Ligand Binding

Synthesis and Manufacturing

Synthetic Routes

The synthesis of scandium acetylacetonate hydrates typically involves the reaction of scandium oxide () or hydroxide () with acetylacetone in aqueous media. A patented batchwise process optimizes yield by recycling filtrates from successive reactions, minimizing waste and improving efficiency . For instance, scandium hydroxide suspended in water reacts with excess acetylacetone under stirring for 4 hours, followed by filtration and drying to isolate the hydrated product .

Table 2: Representative Synthesis Conditions

| Parameter | Value |

|---|---|

| Starting Material | |

| Solvent | Water |

| Reaction Time | 4 hours |

| Temperature | Ambient (exothermic reaction) |

| Key Additive | Excess acetylacetone |

| Yield | ~90–97% (based on analogous syntheses) |

Challenges in Purification

A critical challenge in synthesizing this compound lies in the removal of sodium triflate () byproducts, which often co-precipitate during workup . Acidic hydrolysis with trifluoroacetic acid has been shown to mitigate this issue, yielding pure scandium acetylacetonate hydrate . Additionally, maintaining a homogeneous aqueous phase during filtration—by limiting acetylacetone concentrations to ≤15% of the aqueous phase—ensures efficient separation .

Structural Characterization

Crystallographic Insights

While single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous scandium coordination polymers provide structural benchmarks. For example, the coordination polymer features isolated octahedra linked by biphenyldicarboxylate ligands, underscoring scandium’s propensity for octahedral geometry . In scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate hydrate, the three bidentate acetylacetonate ligands likely occupy equatorial positions, with the water molecule occupying an axial site.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile, as inferred from its use in scandium-mediated cycloaddition reactions . Its hydrated form is stable under ambient conditions but dehydrates upon heating or exposure to vacuum, forming anhydrous scandium acetylacetonate .

Thermal Behavior

Thermogravimetric analysis (TGA) of similar hydrated metal acetylacetonates shows mass loss events corresponding to water elimination (50–100°C) and ligand decomposition (>200°C) . The scandium derivative likely follows this trend, with the hydrate losing water molecules before undergoing ligand degradation.

Applications and Research Implications

Materials Science

Coordination polymers incorporating scandium, such as , exhibit luminescent properties with quantum yields up to 40% . The title compound’s rigid coordination geometry could similarly underpin applications in optoelectronics or sensing, though empirical studies are needed to confirm this.

Recent Advances and Future Directions

Recent patents highlight innovations in scandium acetylacetonate synthesis, particularly solvent recycling techniques that enhance sustainability . Future research should prioritize:

-

Crystallographic Studies: Resolving the compound’s crystal structure to validate proposed coordination models.

-

Catalytic Screening: Testing its efficacy in Lewis acid-catalyzed reactions, such as Friedel-Crafts alkylation.

-

Luminescence Profiling: Investigating emission properties for potential use in light-emitting devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume